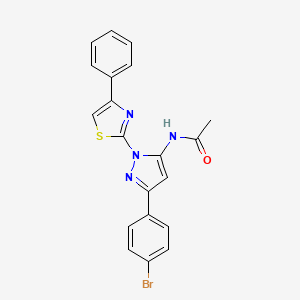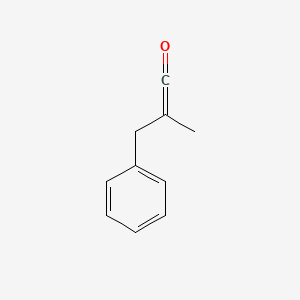
2-Methyl-3-phenyl-1-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenyl-1-propen-1-one is an organic compound with the molecular formula C10H10O. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-3-phenyl-1-propen-1-one can be synthesized through several methods. One common method involves the aldol condensation of acetophenone with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-methyl-3-phenylprop-2-en-1-ol. This process uses a palladium catalyst under high pressure and temperature to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-phenyl-1-propen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-3-phenylpropanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction with sodium borohydride yields 2-methyl-3-phenyl-1-propanol.
Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 2-Methyl-3-phenylpropanoic acid.
Reduction: 2-Methyl-3-phenyl-1-propanol.
Substitution: Brominated or chlorinated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
2-Methyl-3-phenyl-1-propen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-phenyl-1-propen-1-one involves its interaction with various molecular targets. It can act as an electrophile in reactions with nucleophiles, facilitating the formation of new carbon-carbon bonds. The compound’s aromatic structure allows it to participate in π-π interactions, which are crucial in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-phenyl-1-propene: Similar in structure but lacks the carbonyl group.
2-Methyl-3-phenyl-2-propen-1-ol: Contains a hydroxyl group instead of a carbonyl group.
1,3-Diphenyl-2-propen-1-one: Another chalcone derivative with two phenyl rings.
Uniqueness
2-Methyl-3-phenyl-1-propen-1-one is unique due to its specific arrangement of the methyl and phenyl groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
42955-14-6 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
InChI |
InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6H,7H2,1H3 |
Clave InChI |
XLINTHZLBFGDAD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


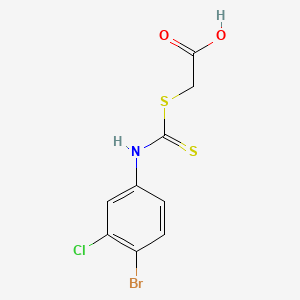
![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)

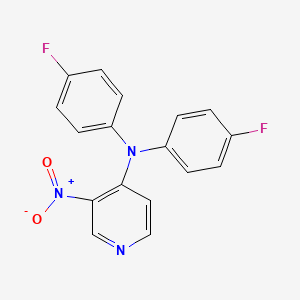
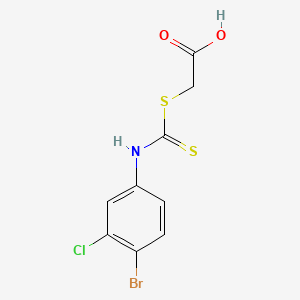
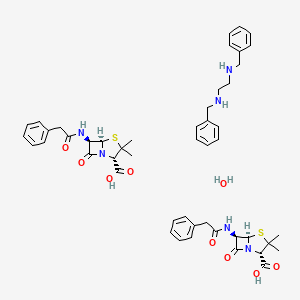
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)

![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
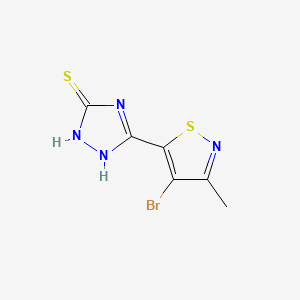

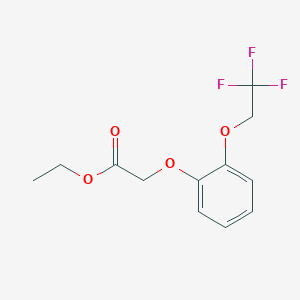
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)
